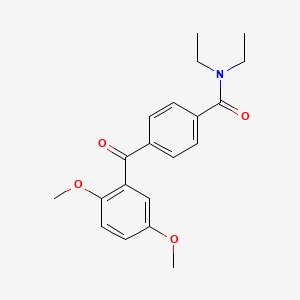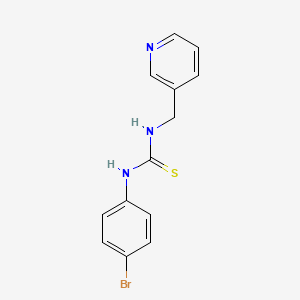
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have promising results in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In
Mécanisme D'action
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile works by inhibiting the activity of JAK3, which is involved in the signaling pathways of immune cells. JAK3 is required for the activation of T cells, B cells, and natural killer cells, which are involved in the immune response. By inhibiting JAK3, this compound can reduce the activity of these immune cells, thus reducing inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the immune system. By inhibiting JAK3, it can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the immune response. This can reduce inflammation and tissue damage in autoimmune diseases. However, this compound may also have effects on other physiological processes, such as hematopoiesis and bone metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its potential therapeutic applications. However, this compound may also have limitations in lab experiments. It may have off-target effects on other physiological processes, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another direction is to explore its effects on other physiological processes, such as hematopoiesis and bone metabolism. Additionally, there is a need to develop more selective JAK3 inhibitors that can reduce the risk of off-target effects.
Méthodes De Synthèse
The synthesis of 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form a pyridine intermediate. This intermediate is then reacted with thiourea to form the final product, this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been extensively studied for its potential therapeutic applications in treating autoimmune diseases. It has been found to inhibit the activity of Janus kinase 3 (JAK3), which is involved in the signaling pathways of immune cells. By inhibiting JAK3, this compound can reduce the activity of immune cells, thus reducing inflammation and tissue damage in autoimmune diseases.
Propriétés
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4S/c14-8-3-1-2-7(4-8)11-9(5-15)12(17)18-13(19)10(11)6-16/h1-4H,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBLMWWXZLYFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=S)NC(=C2C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)
![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)

![N-[2-(methylthio)phenyl]-4-biphenylcarboxamide](/img/structure/B5703416.png)


![N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5703449.png)
![N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5703454.png)
![N-(2-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5703473.png)


